molecular formula C28H52N10O9 B12590903 L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine CAS No. 600707-78-6

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine

Cat. No.: B12590903
CAS No.: 600707-78-6
M. Wt: 672.8 g/mol
InChI Key: RIZVBJAAYHPCEQ-WSKGSGNSSA-N
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Description

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is a complex peptide compound. It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine or leucine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the diaminomethylidene group, potentially altering the peptide’s activity.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while reduction could produce amine derivatives.

Scientific Research Applications

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or metabolic disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valinamide
  • L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-valinamide

Uniqueness

L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group

Properties

CAS No.

600707-78-6

Molecular Formula

C28H52N10O9

Molecular Weight

672.8 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C28H52N10O9/c1-6-14(4)21(26(46)34-12-20(41)42)37-27(47)22(15(5)39)38-25(45)18(10-13(2)3)36-24(44)17(8-7-9-33-28(31)32)35-23(43)16(29)11-19(30)40/h13-18,21-22,39H,6-12,29H2,1-5H3,(H2,30,40)(H,34,46)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,41,42)(H4,31,32,33)/t14-,15+,16-,17-,18-,21-,22-/m0/s1

InChI Key

RIZVBJAAYHPCEQ-WSKGSGNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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